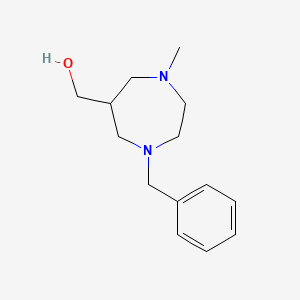
1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. It is a core structure in various biologically active molecules and has significant applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- can be achieved through several methods. One common approach involves the heterocyclization reaction of N4-(4-acetylamino) benzene sulfonyl piperazinyl-N1-propyl-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method provides good yields and involves mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of organic-inorganic hybrid-immobilized solid support reagents. These methods are preferred due to their efficiency, scalability, and the ability to produce high yields under relatively mild conditions .
化学反応の分析
Types of Reactions
1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methanol group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted diazepines, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of neurotransmitter activity .
類似化合物との比較
Similar Compounds
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazine
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepine
Uniqueness
1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- is unique due to its specific structural features, which confer distinct biological activities. Its hexahydro-1-methyl-4-(phenylmethyl) substitution pattern differentiates it from other diazepines, providing unique pharmacological properties and potential therapeutic applications .
特性
IUPAC Name |
(1-benzyl-4-methyl-1,4-diazepan-6-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15-7-8-16(11-14(9-15)12-17)10-13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOWIGJSWNKFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC(C1)CO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443126 |
Source


|
| Record name | 1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138625-85-1 |
Source


|
| Record name | 1H-1,4-Diazepine-6-methanol, hexahydro-1-methyl-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
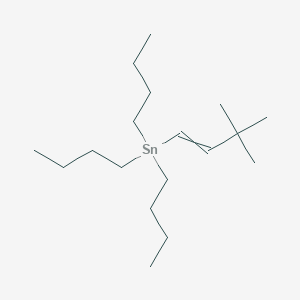
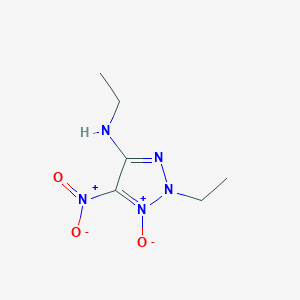
![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)



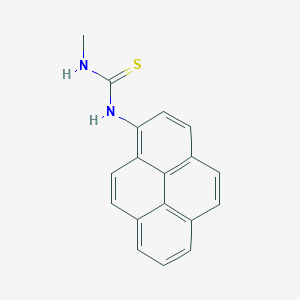
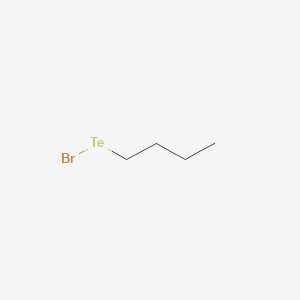
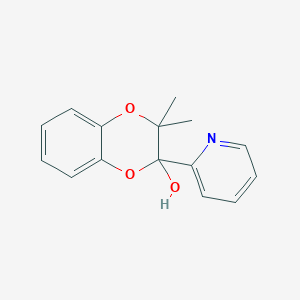
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)

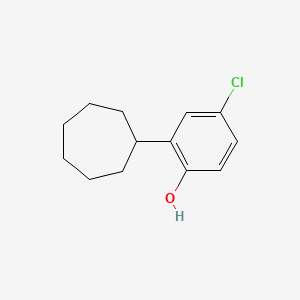
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
